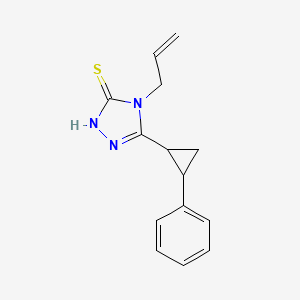

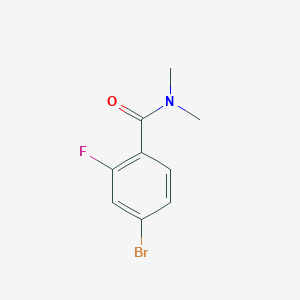

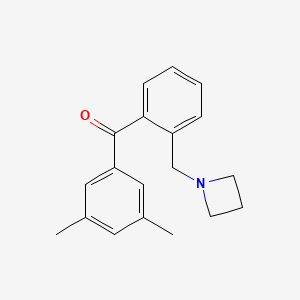

![molecular formula C14H12ClN3O2 B1292985 2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide CAS No. 885559-50-2](/img/structure/B1292985.png)

2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide is a benzamide derivative, a class of compounds known for their diverse range of biological activities and applications in various fields of chemistry and medicine. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and characterized, indicating the interest in this class of compounds for their potential applications.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acyl substitution reactions or amidation of benzoic acid derivatives with various amines or hydrazines. For example, the synthesis of N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide) was achieved by nucleophilic acyl substitution under basic conditions, yielding a 61% yield . This suggests that a similar approach could potentially be applied to synthesize 2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide, although the specific details would depend on the reactivity of the hydrazine group and the chloro substituent.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the crystal structure of benzamide derivatives, as seen in the studies of related compounds . These analyses provide detailed information on the molecular geometry, which is essential for understanding the compound's reactivity and interactions. The molecular structure of benzamide derivatives is also often optimized using computational methods such as DFT calculations to predict vibrational frequencies, NMR chemical shifts, and electronic properties .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their substituents. The presence of reactive groups such as chloro, nitro, or sulfonyl can lead to further chemical transformations, which can be utilized to synthesize more complex molecules or to modify the compound's biological activity. For instance, the presence of a chloro substituent in the benzamide ring can facilitate nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. These properties are crucial for the compound's application and can be studied using various spectroscopic techniques, including IR, NMR, and UV-Vis . Additionally, computational studies can provide insights into the compound's NLO properties, molecular electrostatic potential, and frontier molecular orbitals, which are important for understanding its reactivity and potential as a material in electronic applications .

Propiedades

IUPAC Name |

2-chloro-N-[4-(hydrazinecarbonyl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2/c15-12-4-2-1-3-11(12)14(20)17-10-7-5-9(6-8-10)13(19)18-16/h1-8H,16H2,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCWGYXRHUCTBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.